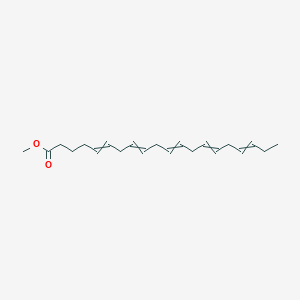
(5Z,8Z,11Z,14Z,17Z)-Methyl icosa-5,8,11,14,17-pentaenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z,8Z,11Z,14Z,17Z)-Methyl icosa-5,8,11,14,17-pentaenoate is a long-chain polyunsaturated fatty acid methyl ester. It is derived from eicosapentaenoic acid, which is an omega-3 fatty acid commonly found in fish oil. This compound is known for its significant role in various biological processes and its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,8Z,11Z,14Z,17Z)-Methyl icosa-5,8,11,14,17-pentaenoate typically involves the esterification of eicosapentaenoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium methoxide. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through the transesterification of fish oil, which contains eicosapentaenoic acid. The process involves the use of methanol and a catalyst, typically an alkali such as sodium hydroxide, under controlled temperature and pressure conditions to yield the desired methyl ester.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z,8Z,11Z,14Z,17Z)-Methyl icosa-5,8,11,14,17-pentaenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: It can be reduced to form the corresponding saturated methyl ester.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group.
Major Products Formed
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Saturated methyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
(5Z,8Z,11Z,14,17Z)-Methyl icosa-5,8,11,14,17-pentaenoate has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of omega-3 fatty acids.
Biology: It is studied for its role in cell membrane structure and function.
Medicine: It has potential therapeutic applications in the treatment of cardiovascular diseases, inflammation, and metabolic disorders.
Industry: It is used in the formulation of dietary supplements and functional foods.
Mécanisme D'action
The mechanism of action of (5Z,8Z,11Z,14,17Z)-Methyl icosa-5,8,11,14,17-pentaenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also serves as a precursor for the biosynthesis of eicosanoids, which are signaling molecules that play a crucial role in inflammation and other physiological processes. The molecular targets include enzymes such as cyclooxygenases and lipoxygenases, which are involved in the metabolism of eicosanoids.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (5Z,8Z,11Z,14,17Z)-icosapentaenoate: An ethyl ester derivative of eicosapentaenoic acid with similar biological properties.
(5Z,8Z,11Z,14,17Z)-Icosapentaenoic acid: The free acid form of the compound, which is also an omega-3 fatty acid.
Docosahexaenoic acid methyl ester: Another omega-3 fatty acid methyl ester with similar applications.
Uniqueness
(5Z,8Z,11Z,14,17Z)-Methyl icosa-5,8,11,14,17-pentaenoate is unique due to its specific configuration and the presence of multiple double bonds, which confer distinct biological activities and therapeutic potential. Its methyl ester form enhances its stability and bioavailability compared to the free acid form.
Propriétés
Formule moléculaire |
C21H32O2 |
|---|---|
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
methyl icosa-5,8,11,14,17-pentaenoate |
InChI |
InChI=1S/C21H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-20H2,1-2H3 |
Clé InChI |
QWDCYFDDFPWISL-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



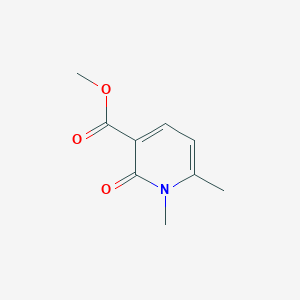
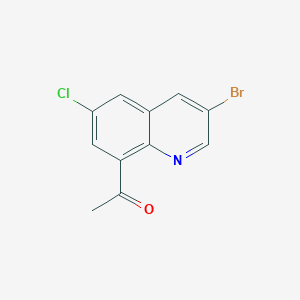
![N,N'-hexane-1,6-diylbis{2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide}](/img/structure/B12443492.png)
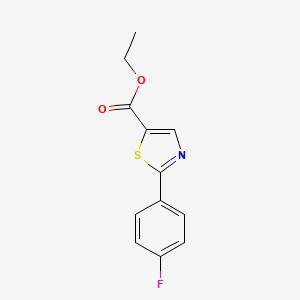
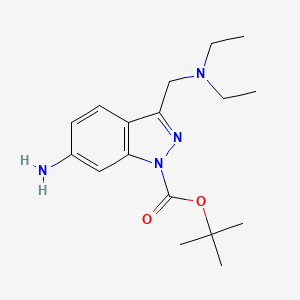
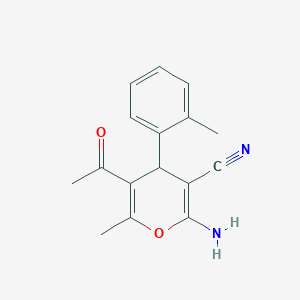
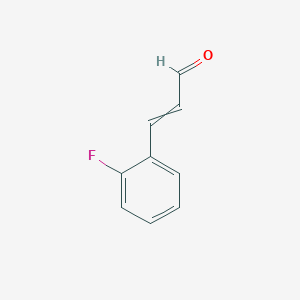
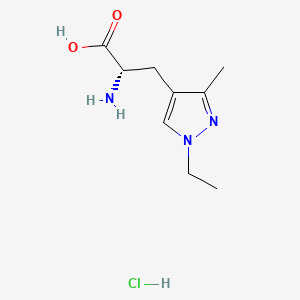
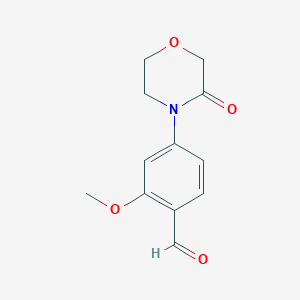
![1-(Pyridin-3-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12443527.png)
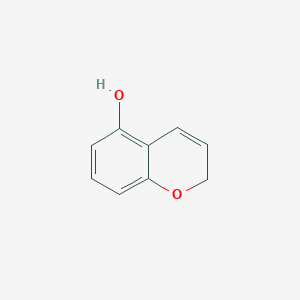
![1-Boc-2-[(2-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12443540.png)
![N-(4-fluorophenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B12443547.png)
